![molecular formula C12H15NO2 B060581 (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one CAS No. 168297-85-6](/img/structure/B60581.png)
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one
Overview
Description
Oxazolidinones, such as "(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one," are a class of compounds with significant interest in organic chemistry due to their versatility in synthesis and potential applications in pharmaceuticals. They serve as key intermediates in the synthesis of a wide range of biologically active molecules.
Synthesis Analysis
The synthesis of oxazolidinone derivatives typically involves strategies such as asymmetric synthesis, employing chiral auxiliaries or catalysts to achieve the desired stereochemistry. A study by Bull et al. (2003) explores the synthesis of α-alkyl and β-alkyl aldehydes using (S)-N-acyl-oxazolidin-2-ones, demonstrating the utility of oxazolidinones in asymmetric synthetic pathways (Bull, Davies, Nicholson, Sanganee, & Smith, 2003).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by X-ray crystallography, revealing insights into their stereochemistry and conformation. The study on benzylidene-thiazolidinones by Kosma et al. (2012) provides an example of how crystallography is used to understand the planarity and stacking interactions in these molecules, which is relevant for understanding the structural aspects of oxazolidinones (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
Oxazolidinones participate in various chemical reactions, serving as intermediates in the synthesis of complex molecules. Their reactivity often involves transformations at the oxazolidinone ring, enabling the formation of diverse structures. The work by Haung et al. (2019) on the synthesis of 4-arylidene imidazolin-5-ones from amino acid esters illustrates the type of chemical transformations oxazolidinones can undergo (Haung, Barve, & Sun, 2019).
Scientific Research Applications
Asymmetric Synthesis of Aldehydes : This compound has been used for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. The methodology involves diastereoselective enolate alkylation followed by reduction to produce non-racemic α-substituted aldehydes, demonstrating high stereochemical integrity and yield. This process is significant for producing components of sex pheromones and other biologically active compounds (Bull et al., 2003).
Synthesis of Thiazolidin-4-one Derivatives : Another study investigated the synthesis of thiazolidin-4-one derivatives containing a xanthine moiety, starting from theophylline. These derivatives exhibited potential as antidiabetic drugs and showed improved antioxidant effects (Lupașcu et al., 2013).
Monoamine Oxidase Inhibitors : Symmetrical aryl linked bis-iminothiazolidinones, synthesized through a method involving this compound, were evaluated as inhibitors of monoamine oxidase. These compounds showed promise for the treatment of neurodegenerative disorders like Parkinson's disease (Abbas et al., 2017).
Reactive Intermediates in Organocatalysis : Research into the structures of 5-Benzyl-3-methylimidazolidin-4-one-derived intermediates provides insights into their role as reactive intermediates in organocatalysis. Such studies assist in understanding and predicting the behavior of these compounds in synthetic organic chemistry (Grošelj et al., 2009).
Chiral Auxiliary Applications : It is used as a chiral auxiliary in asymmetric alkylations, aiding in the synthesis of enolates derived from oxazolidin-2-ones. This has implications for the production of various pharmaceutical and biologically active molecules (Bull et al., 1999).
Antidepressant Activity : Research on the synthesis and antidepressant activity of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, a related compound, showed potential antidepressant activity with a mechanism different from tricyclic antidepressants and monoamine oxidase inhibitors (Wessels et al., 1980).
properties
IUPAC Name |
(4S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGFEJKONZGOH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)O1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(=O)O1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448416 | |
Record name | (4S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | |
CAS RN |
168297-85-6 | |
Record name | (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168297-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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